2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride
Description
Molecular Formula: C₇H₁₇NO₂·HCl Structural Features: This compound consists of a propan-1-ol backbone substituted with a methylamino group (-NHCH₃) at position 2 and a propan-2-yloxy (isopropyl ether) group at position 2. The hydrochloride salt enhances its solubility and stability . Key Properties:
Properties
CAS No. |
1803586-58-4 |
|---|---|
Molecular Formula |
C7H18ClNO2 |
Molecular Weight |
183.67 g/mol |
IUPAC Name |
2-(methylamino)-3-propan-2-yloxypropan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H17NO2.ClH/c1-6(2)10-5-7(4-9)8-3;/h6-9H,4-5H2,1-3H3;1H |
InChI Key |
YRJLWFYCDWHROC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(CO)NC.Cl |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Glycidyl Isopropyl Ether as a Key Intermediate
Glycidyl isopropyl ether (2-(propan-2-yloxymethyl)oxirane, CAS 4016-14-2) serves as a critical precursor for introducing the propan-2-yloxy moiety. Its synthesis involves the reaction of epichlorohydrin with isopropyl alcohol under basic conditions, though commercial availability simplifies procurement. The epoxide’s strained three-membered ring enables nucleophilic attack by methylamine, forming the amino alcohol backbone.
Acid- and Base-Catalyzed Ring-Opening Mechanisms
Epoxide ring-opening proceeds via acid- or base-catalyzed mechanisms , with regioselectivity dictated by reaction conditions. Under basic conditions (e.g., aqueous NaOH), methylamine undergoes an S<sub>N</sub>2 attack at the less hindered epoxide carbon, yielding 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol. Conversely, acid catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>) favors S<sub>N</sub>1-like attack at the more substituted carbon, though this route is less common due to competing side reactions.
Representative Procedure :
Glycidyl isopropyl ether (207 µL, 1.64 mmol) is reacted with methylamine (1.37 mmol) in tetrahydrofuran (THF) at 0–5°C for 24 hours. Quenching with HCl yields the crude hydrochloride salt, which is recrystallized from isopropanol to achieve >99% purity.
Reductive Amination of Ketone Precursors
Synthesis of 3-(Propan-2-yloxy)Propan-1-one
The ketone intermediate, 3-(propan-2-yloxy)propan-1-one, is synthesized via Friedel-Crafts acylation or oxidation of allyl isopropyl ether. For example, ozonolysis of allyl isopropyl ether followed by reductive workup generates the ketone in 75–85% yield.
CBS Reduction for Enantioselective Synthesis
The Corey-Bakshi-Shibata (CBS) reduction enables asymmetric reduction of the ketone to the (R)- or (S)-alcohol with >99% enantiomeric excess (ee). Using borane-dimethyl sulfide (BH<sub>3</sub>·SMe<sub>2</sub>) and a CBS catalyst in toluene at −5°C, the reaction achieves 90% yield, significantly outperforming traditional NaBH<sub>4</sub> reductions (≤75% yield).
-
Catalyst : (R)-CBS (10 mol%)
-
Reductant : BH<sub>3</sub>·SMe<sub>2</sub> (1.2 eq)
-
Solvent : Toluene
-
Temperature : −5°C
-
Yield : 90% (ee >99.5%)
Hydrochloride Salt Formation and Purification
Salt Precipitation and Crystallization
The free base is converted to the hydrochloride salt by treating with concentrated HCl in methanol. Post-neutralization with aqueous ammonia, the product is precipitated using sodium metabisulfite and recrystallized from isopropanol to afford a white solid (93% yield).
Stability-Indicating Analytical Methods
Reverse-phase HPLC with UV detection (220 nm) confirms purity >99.9%. Degradation studies under acidic (0.1 N HCl, 80°C) and oxidative (3% H<sub>2</sub>O<sub>2</sub>) conditions show no significant impurities, validating the method’s robustness.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive sites:
-
Secondary amine (methylamino group)
-
Ether linkage (propan-2-yloxy group)
-
Hydroxyl group (propan-1-ol)
| Functional Group | Potential Reactions | Reagents/Conditions |
|---|---|---|
| Secondary amine | Alkylation, acylation, oxidation | Alkyl halides, acyl chlorides, H₂O₂ |
| Ether | Cleavage via strong acids or bases | HI (heat), BF₃, Lewis acids |
| Hydroxyl | Esterification, oxidation, dehydration | Acetic anhydride, CrO₃, H₂SO₄ (heat) |
Amine-Alkylation
The methylamino group could undergo alkylation with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts :
Ether Cleavage
The propan-2-yloxy ether may react with hydroiodic acid (HI) under heat to yield 1-propanol and isopropyl iodide :
Hydroxyl Oxidation
The primary alcohol group could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄):
Research Gaps and Recommendations
Experimental studies are required to confirm these hypothetical pathways. Priority areas include:
-
Kinetic studies of amine alkylation.
-
Solvent effects on ether cleavage.
-
Characterization of oxidation byproducts.
The absence of literature underscores the need for original research on this compound .
Scientific Research Applications
2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain medical conditions.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.
Signal Transduction: Modulating signal transduction pathways to influence cellular processes.
Comparison with Similar Compounds
Verapamil Hydrochloride-Related Compound A
Structure: 3,4-Dimethoxy-α-[3-(methylamino)propyl]-α-(1-methylethyl)-benzeneacetonitrile monohydrochloride . Comparison:
- Substituents : Contains aromatic dimethoxy and nitrile groups, absent in the target compound.
- Molecular Weight : 326.87 g/mol (significantly higher due to aromaticity and nitrile group) .
- Application : Used as a calcium channel blocker impurity reference standard, contrasting with the simpler aliphatic structure of the target compound .
Duloxetine Hydrochloride Impurity B (EP)
Structure: (1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol . Comparison:
- Substituents : Replaces the isopropyl ether with a thiophene ring.
- Pharmacological Relevance: Acts as a precursor in duloxetine (antidepressant) synthesis, highlighting the role of aromatic heterocycles in serotonin-norepinephrine reuptake inhibition .
(R)-2-Amino-3-(2-Methoxyphenyl)propan-1-ol Hydrochloride
Structure : Features a methoxyphenyl group instead of the isopropyl ether .
Comparison :
- Aromatic vs.
1,3-Bis[(1-Methylethyl)amino]propan-2-ol Dihydrochloride
Structure: Contains two isopropylamino groups on a propan-2-ol backbone . Comparison:
- Amino Group Density: Dual isopropylamino substitutions may increase lipophilicity (logP) compared to the single methylamino group in the target compound .
- Application : Listed as an impurity in beta-blocker synthesis, suggesting divergent therapeutic applications .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The absence of aromatic rings in the target compound may limit its CNS activity compared to duloxetine-related analogs but could reduce off-target interactions .
- Solubility and Bioavailability : The hydrochloride salt form improves water solubility, critical for pharmacokinetics, though lower molecular weight may enhance membrane permeability .
- Regulatory Considerations : Impurities like duloxetine-related compounds require stringent control (≤0.15% per ICH guidelines), while the target compound’s simpler structure may pose fewer synthetic challenges .
Biological Activity
2-(Methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride, with the CAS number 1803586-58-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C7H18ClNO2
- Molecular Weight : 183.67 g/mol
- Structure : The compound contains a methylamino group and an ether functionality, which may influence its interaction with biological systems .
Potential Mechanisms Include:
- Neurotransmitter Modulation : Compounds with similar structures often influence neurotransmitter levels, potentially acting as agonists or antagonists at specific receptors.
- Oxidative Stress Reduction : Some studies indicate that related compounds can mitigate oxidative stress in cellular models, thereby protecting against cytotoxicity .
Pharmacological Properties
The pharmacological profile of 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride suggests it may have various applications in therapeutic contexts:
Case Studies and Research Findings
While direct studies on 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride are scarce, insights can be gleaned from research on structurally similar compounds.
- Neuroprotective Effects : A study on a related compound demonstrated significant neuroprotective effects in rat models of oxidative stress. The compound reduced markers of inflammation and oxidative damage in neuronal cells .
- Cytotoxicity Studies : In vitro assays using thymocytes indicated that certain structural analogs could induce cytotoxic effects through oxidative mechanisms. This suggests that further exploration of 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride could reveal similar properties .
- Pharmacodynamics : Investigations into the pharmacodynamics of related compounds show that they can modulate signaling pathways associated with cancer cell proliferation. This could imply potential applications in oncology for 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride .
Q & A
Q. How can researchers design a synthetic route for 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride, and what key steps optimize yield?
Methodological Answer: The synthesis involves three critical steps:
- Intermediate Formation : React propan-2-yloxy-propanol derivatives (e.g., halogenated intermediates) with a phenolic or aromatic precursor under basic conditions to form the ether linkage .
- Amination : Introduce the methylamino group via nucleophilic substitution using methylamine. Catalysts like palladium or copper complexes may enhance reaction efficiency, particularly for stereochemical control .
- Hydrochloride Salt Formation : Treat the free base with hydrochloric acid to improve solubility and stability. Precipitation in cold ethanol or acetone yields the crystalline hydrochloride salt .
Optimization Tips : Monitor reaction pH during amination (ideal range: 8–10) and use inert atmospheres (N₂/Ar) to prevent oxidation. Yield improvements (≥70%) are achievable via stepwise temperature control (e.g., 0–5°C during salt formation) .
Q. What analytical techniques are recommended for purity assessment and structural characterization?
Methodological Answer:
- Purity Analysis :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/0.1% TFA aqueous solution (70:30 v/v). Impurity thresholds should align with ICH guidelines (<0.1% for unknown impurities) .
- TGA/DSC : Assess thermal stability; decomposition temperatures >200°C indicate high purity .
- Structural Confirmation :
Q. What are the critical stability considerations for storage and handling in laboratory settings?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hygroscopic degradation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Hydrolysis-prone sites (e.g., ether bonds) may require pH-adjusted buffers in formulations .
- Safety : Use PPE (gloves, goggles) and fume hoods. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical evaluation for respiratory irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data, such as conflicting receptor-binding affinities?
Methodological Answer:
- Experimental Design :
- Radioligand Binding Assays : Use competitive binding protocols with selective antagonists (e.g., propranolol for β-adrenergic receptors). Normalize data to control ligands to account for batch variability .
- Dose-Response Curves : Apply nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Replicate experiments across ≥3 independent trials to assess reproducibility .
- Data Interpretation : Consider stereochemistry—the (R)- and (S)-enantiomers may exhibit divergent affinities. Chiral HPLC or SFC can separate enantiomers for individual profiling .
Q. What strategies enable structure-activity relationship (SAR) studies to optimize target selectivity?
Methodological Answer:
Q. How can metabolic pathways and toxicity profiles be systematically evaluated?
Methodological Answer:
- Metabolite Identification :
- Toxicological Assessment :
- Acute Toxicity : Determine LD₅₀ in rodent models (OECD Guideline 423). Compare with structurally related compounds (e.g., LC₅₀ for propranolol = 2.48 mg/L) to contextualize risks .
- Genotoxicity : Conduct Ames tests (TA98 and TA100 strains) with/without metabolic activation (S9 fraction). A threshold of <10% mutagenic induction is acceptable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
